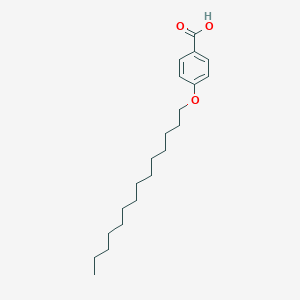

4-(Tetradecyloxy)benzoic acid

Overview

Description

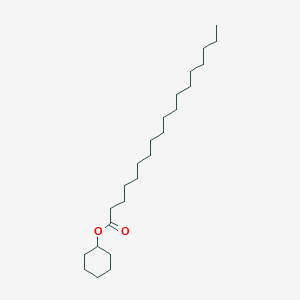

4-(Tetradecyloxy)benzoic acid is a chemical compound with the molecular formula C21H34O3 . It has a molecular weight of 334.5 g/mol . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 4-(Tetradecyloxy)benzoic acid is characterized by a long chain of carbon atoms attached to a benzoic acid group . The InChI representation of the molecule isInChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-24-20-16-14-19(15-17-20)21(22)23/h14-17H,2-13,18H2,1H3,(H,22,23) . Physical And Chemical Properties Analysis

4-(Tetradecyloxy)benzoic acid has a molecular weight of 334.5 g/mol . It has a XLogP3 value of 8.2, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a topological polar surface area of 46.5 Ų .Scientific Research Applications

Application in Polymer Science

Summary of the Application

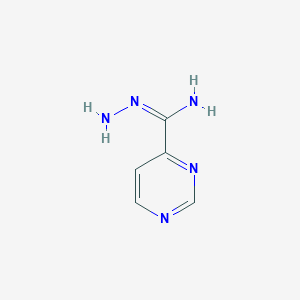

4-(Tetradecyloxy)benzoic acid has been used in the creation of novel hydrogen-bonded polyester complexes . These complexes are formed with mesogenic 4-(tetradecyloxy)benzoic acid as the hydrogen bond donor and a polyester based on 2,6-pyridine dicarboxylic acid as the hydrogen bond acceptor .

Methods of Application or Experimental Procedures

The polyester complexes were prepared by the melt method . The association by hydrogen bonding was confirmed by means of FTIR . The components were found to be miscible up to a certain mole ratio .

Results or Outcomes

The liquid crystalline behavior of these supramolecular polymeric complexes was confirmed by differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) . It was found that among the acid derivatives, 2b exhibited stable mesogenic complexes .

Application in Co-crystal Engineering

Summary of the Application

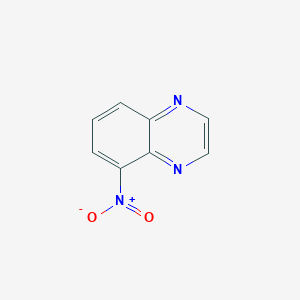

Benzoic acid derivatives, including 4-(Tetradecyloxy)benzoic acid, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .

Methods of Application or Experimental Procedures

These compounds have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations . Non-bonded interactions that are weaker than the O–H bonds are also considered .

Results or Outcomes

The introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted Benzoic Acid systems . Among the functional groups, the OH and COOH substituted compounds are widely researched towards understanding several inter- and even intra-molecular interactions .

Application in Synthesis of New Coumarin Derivatives

Summary of the Application

4-(Tetradecyloxy)benzoic acid has been used in the synthesis of new coumarin derivatives .

Methods of Application or Experimental Procedures

The synthesis process involves the use of 4-(tetradecyloxy)benzoic acid as one of the reactants . The product is a white solid with a melting point of 98-100 °C .

Results or Outcomes

The synthesized coumarin derivatives have been characterized using various techniques, including IR spectroscopy . The IR spectrum shows peaks corresponding to various functional groups present in the compound .

Application in Antimicrobial Preservatives

Summary of the Application

4-(Tetradecyloxy)benzoic acid is used as an antimicrobial preservative in pharmaceutical technology . These preservatives are designed to extend the shelf life of medicines by destroying bacteria, yeast, and molds or considerably inhibiting their growth and development .

Methods of Application or Experimental Procedures

The selection of a preservative for inclusion in a dosage form composition should consider criteria such as human toxicity, activity spectrum, optimal pH range for maximum effectiveness, and compatibility with the composition components .

Results or Outcomes

The use of 4-(Tetradecyloxy)benzoic acid as an antimicrobial preservative has shown to produce stable and safe medicines .

Application in Phase Change Data

Summary of the Application

4-(Tetradecyloxy)benzoic acid has been studied for its phase change data .

Methods of Application or Experimental Procedures

The phase change data of 4-(Tetradecyloxy)benzoic acid is studied using thermophysical and thermochemical data .

Results or Outcomes

The results of these studies provide valuable information about the properties of 4-(Tetradecyloxy)benzoic acid, which can be used in various scientific applications .

Safety And Hazards

properties

IUPAC Name |

4-tetradecoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-24-20-16-14-19(15-17-20)21(22)23/h14-17H,2-13,18H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQJZPIGHPAOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302475 | |

| Record name | 4-(tetradecyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tetradecyloxy)benzoic acid | |

CAS RN |

15872-46-5 | |

| Record name | NSC151187 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(tetradecyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.